![molecular formula C19H18N2O2S2 B2407016 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 1421529-10-3](/img/structure/B2407016.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
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Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone is a chemical compound that has gained attention in scientific research.
Scientific Research Applications
Synthetic Utility in Medicinal Chemistry
Benzothiazole derivatives, such as 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone, play a pivotal role in synthetic chemistry, particularly in medicinal applications. The unique structural features of benzothiazole, including the weak base characteristic of its thiazole ring and the distinct methine center, contribute to its wide-ranging biological activities. These derivatives exhibit less toxicity while showing enhanced activities, marking the benzothiazole scaffold as a key moiety in medicinal chemistry. They possess diverse pharmacological activities, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, which make benzothiazole derivatives rapidly developing and significant compounds in medicinal chemistry (Bhat & Belagali, 2020).
Applications in Pharmacological Development
Benzothiazole derivatives are instrumental in the development of pharmacological agents due to their broad spectrum of activities. They serve as lead molecules in designing therapeutic agents with a variety of functions such as anticancer, anti-inflammatory, antioxidant, and antiviral properties. The review of literature reveals that many benzofused thiazole analogs have been used as lead molecules for the design and development of therapeutic agents. Their potential in in vitro antioxidant and anti-inflammatory activities, coupled with molecular docking studies, indicates their importance in the development of new pharmacological agents (Raut et al., 2020).
Impact on Biological Activities and Drug Discovery
The structural modifications of benzothiazole, such as substitution on the C-2 carbon atom and C-6, are responsible for a variety of biological activities, making these compounds highly significant in drug discovery and development. The ease of structural modifications and the ability to create a wide array of derivatives with varying biological activities make benzothiazole a versatile and valuable scaffold in medicinal chemistry (Bhat & Belagali, 2020).
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)21-11-14(12-21)23-19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGLVOKQODPKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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